Product packaging for Apopinene(Cat. No.:CAS No. 32863-61-9)

Apopinene

Cat. No.: B3051316
CAS No.: 32863-61-9
M. Wt: 122.21 g/mol
InChI Key: SUEFRHDDZDWKFN-UHFFFAOYSA-N
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Description

Apopinene is an organic compound with the molecular formula C9H14 and a molecular weight of 122.2075 g/mol . Its unique bicyclic structure makes it a valuable molecular probe in specialized research areas, particularly in the field of surface science and heterogeneous catalysis. Studies have utilized (+)-apopinene to characterize the surface features of palladium catalysts, where its distinct structure helps in correlating reaction pathways with specific surface sites and measuring the relative rates of key catalytic processes like double bond migration . This application is crucial for elucidating the mechanisms of catalytic decarbonylation reactions and for developing improved catalytic systems with higher optical yields . As a research chemical, the current understanding of this compound's full range of biological activities and mechanisms of action is limited, presenting an opportunity for further investigation. Researchers can employ this compound to explore its potential in creating new chemical entities or its interactions in various model systems. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct all risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B3051316 Apopinene CAS No. 32863-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-9(2)7-4-3-5-8(9)6-7/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEFRHDDZDWKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=CC1C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954521
Record name 6,6-Dimethylbicyclo[3.1.1]hept-2-ene
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Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-61-9
Record name Apopinene
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Record name 6,6-Dimethylbicyclo[3.1.1]hept-2-ene
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Record name Apopinene
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Synthetic Methodologies and Precursor Chemistry of Apopinene

Catalytic Decarbonylation Approaches

The direct conversion of myrtenal (B1677600) to apopinene is most efficiently achieved through catalytic decarbonylation, a process that involves the removal of a carbonyl group. This approach is attractive due to its atom economy and the direct conversion of a readily available precursor.

Synthesis from Myrtenal Precursors

Myrtenal, the direct precursor for the decarbonylation to this compound, is primarily sourced from the selective oxidation of α-pinene, a major constituent of turpentine. The efficiency of this compound synthesis is therefore highly dependent on the effective production of myrtenal. One of the established methods for this conversion is the allylic oxidation of α-pinene.

Selenium dioxide (SeO₂) is a classic reagent for this transformation. Studies have shown that the reaction conditions significantly impact the yield of myrtenal. For instance, the oxidation of α-pinene with SeO₂ in ethanol (B145695) under reflux conditions can produce myrtenal, though myrtenol (B1201748) is often the major product at early reaction stages. semanticscholar.org As the reaction progresses, myrtenol is further oxidized to myrtenal. semanticscholar.org

More advanced catalytic systems have been developed to improve the selectivity and efficiency of myrtenal synthesis. A palladium-promoted selenium dioxide catalyst supported on silica (B1680970) (Pd/SeO₂/SiO₂) has demonstrated notable efficacy. mdpi.com This heterogeneous catalyst facilitates the allylic oxidation of α-pinene with high selectivity towards myrtenal. mdpi.com

Catalytic Systems and Reaction Conditions

The decarbonylation of myrtenal to this compound is typically carried out using transition metal catalysts, with palladium-based systems being particularly effective. The reaction involves the cleavage of the carbon-carbon bond of the aldehyde group, releasing carbon monoxide and forming the desired alkene.

Heterogeneous palladium catalysts, such as palladium supported on silica (Pd/SiO₂), have been investigated for the decarbonylation of myrtenal. taylorfrancis.com The mechanism of this heterogeneous catalytic decarbonylation is complex and has been the subject of study to improve the optical yields of this compound. taylorfrancis.com The reaction conditions, including temperature and catalyst dispersion, are critical parameters that influence the reaction rate and selectivity.

Beyond heterogeneous systems, homogeneous palladium catalysts have also been shown to be effective for aldehyde decarbonylation. semanticscholar.orgrsc.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) has been successfully employed for the decarbonylation of a wide range of aldehydes. semanticscholar.orgrsc.org The choice of ligands and solvents can play a crucial role in the efficiency and selectivity of these homogeneous catalytic systems.

Interactive Data Table: Catalytic Systems for Myrtenal Synthesis and Decarbonylation

PrecursorProductCatalystSolventTemperature (°C)PressureKey Findings
α-PineneMyrtenalSeO₂Ethanol78 (Reflux)AtmosphericMyrtenol is the initial major product, which oxidizes to myrtenal over time. semanticscholar.org
α-PineneMyrtenalSeO₂Ethanol1346 atm O₂Higher temperature and oxygen pressure significantly increase the yield of myrtenal. semanticscholar.orgmdpi.com
α-PineneMyrtenalPd/SeO₂/SiO₂Ethanol1346 atm O₂Supported catalyst shows high selectivity to myrtenal. mdpi.com
MyrtenalThis compoundPd/SiO₂Not SpecifiedNot SpecifiedNot SpecifiedHeterogeneous catalyst used to study the mechanism of decarbonylation. taylorfrancis.com
Various AldehydesAlkenesPd(OAc)₂Not SpecifiedNot SpecifiedNot SpecifiedEfficient decarbonylation without exogenous ligands. semanticscholar.orgrsc.org

Multi-Step Synthesis from α-Pinene

This compound can be synthesized from the abundant natural product α-pinene through a multi-step process. This route leverages the existing chemical infrastructure for turpentine-derived chemicals and offers a pathway to a bio-based monomer.

Allylic Oxidation Routes to Intermediates

The pivotal step in the multi-step synthesis of this compound from α-pinene is the allylic oxidation of α-pinene to produce key intermediates, primarily myrtenal and myrtenol. This transformation introduces the necessary oxygen functionality for subsequent reactions.

As previously discussed, selenium dioxide is a common reagent for this purpose. The reaction of α-pinene with SeO₂ can be controlled to favor the formation of either myrtenol or myrtenal. semanticscholar.org Operating under reflux in ethanol tends to produce myrtenol initially, which can then be oxidized to myrtenal. semanticscholar.org Conversely, conducting the reaction under oxygen pressure at elevated temperatures leads to higher yields of myrtenal directly. semanticscholar.orgmdpi.com

The use of a heterogeneous catalyst system, such as palladium-promoted selenium dioxide on a silica support (Pd/SeO₂/SiO₂), offers advantages in terms of catalyst recovery and handling while maintaining high selectivity for myrtenal. mdpi.com At 134 °C and under 6 atm of oxygen, this catalyst system can achieve a myrtenal selectivity of 62% at a 12% conversion level after 8 hours. mdpi.com

Biocatalytic approaches have also been explored for the allylic oxidation of α-pinene. mdpi.com While these systems often produce a mixture of products, including verbenol (B1206271) and verbenone, myrtenol and myrtenal are also formed, albeit typically with lower selectivity. mdpi.com

Palladium-Catalyzed Decarbonylation of Myrtenal

Once myrtenal is obtained, the subsequent step is its decarbonylation to yield this compound. This reaction is effectively catalyzed by palladium complexes. The process involves the oxidative addition of the aldehyde C-H bond to a low-valent palladium species, followed by migratory insertion of the carbonyl group and subsequent reductive elimination of the this compound product and carbon monoxide.

Both homogeneous and heterogeneous palladium catalysts have been demonstrated to be effective. The use of Pd(OAc)₂ provides a facile method for decarbonylation without the need for additional ligands. semanticscholar.orgrsc.org The mechanism for palladium-catalyzed decarbonylation is a well-studied area of organometallic chemistry and provides a reliable method for the conversion of aldehydes to alkenes.

Interactive Data Table: Research Findings on α-Pinene Oxidation to Myrtenal

Catalyst SystemSolventTemperature (°C)PressureConversion (%)Myrtenal Selectivity (%)Myrtenal Yield (%)Reference
SeO₂Ethanol78 (Reflux)Atmospheric~40~45~18.0 semanticscholar.orgmdpi.com
SeO₂Ethanol1346 atm O₂~41~84~34.4 semanticscholar.orgmdpi.com
Pd/SeO₂/SiO₂Ethanol1346 atm O₂1262~7.4 mdpi.com

Derivatization Strategies for Functionalized this compound Monomers

While this compound itself can be polymerized, its derivatization to introduce functional groups can expand its utility and lead to the creation of polymers with tailored properties. Functionalized monomers are crucial for developing advanced materials with specific characteristics such as improved hydrophilicity, adhesion, or the ability to undergo post-polymerization modification.

One of the primary polymerization methods for cyclic olefins like this compound is Ring-Opening Metathesis Polymerization (ROMP). acs.org This technique utilizes transition metal catalysts, such as Grubbs-type ruthenium catalysts, to open the cyclic monomer and form a linear polymer with unsaturation in the backbone. The presence of these double bonds in the resulting polymer provides sites for further functionalization.

Although direct derivatization of the this compound monomer prior to polymerization is a potential strategy, the literature more commonly describes the functionalization of polymers derived from related cyclic monomers. For instance, polymers derived from norbornene and its derivatives have been extensively functionalized. nih.govmdpi.com These strategies often involve the introduction of functional groups such as esters, carboxylic acids, or alcohols onto the cyclic monomer before polymerization.

In the context of this compound, a similar approach could be envisioned. Functional groups could potentially be introduced at various positions on the this compound skeleton, although this would require the development of selective synthetic methodologies. An alternative and more explored route is the post-polymerization modification of the poly(this compound) backbone. The double bonds in the polymer chain are amenable to a variety of chemical transformations, including epoxidation, hydrogenation, or the addition of functional groups via thiol-ene chemistry. nih.gov

Investigations into this compound as a biorenewable monomer for ROMP have shown that it can be polymerized to produce an all-trans-polymer. acs.org The resulting polymer can then be considered a platform for further chemical modification to introduce desired functionalities. This post-polymerization functionalization approach avoids potential catalyst inhibition by functional groups on the monomer and allows for a more versatile route to a range of functionalized polyolefins.

Introduction of Allylic Functional Groups

The introduction of functional groups at the allylic position of olefins is a potent strategy for the synthesis of complex molecules and functionalized monomers. This functionalization can be achieved through various methods, including selenium-π-acid catalysis, which enables regiocontrolled allylic functionalization. nih.govchemrxiv.org This approach has been successfully applied to various internal alkenes, facilitating the introduction of chloro and imido groups. nih.gov The mechanism often involves the formation of a seleniranium intermediate, which can be trapped by a nucleophile. The regioselectivity of this process can be directed by neighboring functional groups, such as a hemilabile B(MIDA) moiety, which stabilizes the α-anion. nih.gov

While the direct allylic functionalization of this compound is not extensively documented in peer-reviewed literature, these general methodologies offer potential pathways for its modification. Such functionalization would provide a route to this compound-based monomers with tailored properties for specific applications. Further research into the application of modern synthetic methods for C-H functionalization on the this compound scaffold could unlock a new class of biorenewable monomers. nih.govrsc.org

Preparation of Novel ROMP Monomers from this compound

This compound has been identified as a viable biorenewable monomer for Ring-Opening Metathesis Polymerization (ROMP). acs.org This polymerization technique utilizes strained cyclic olefins to produce polymers with a high degree of control over their molecular weight and architecture. researchgate.net The driving force for the polymerization of cyclic olefins is the relief of ring strain. researchgate.net

This compound can be readily prepared in a single step from myrtenal or in two steps from α-pinene, both of which are commercially available and naturally abundant compounds. acs.org The polymerization of this compound is typically initiated by ruthenium-based metathesis catalysts. acs.org

The ROMP of this compound using various Grubbs-type catalysts has been investigated, yielding polymers with varying molecular weights and polydispersity indices (PDI). The resulting polymer, poly(this compound), possesses an all trans-alkene backbone. acs.org The characteristics of the polymerization are summarized in the table below.

CatalystMonomer/Catalyst RatioSolventTime (h)Conversion (%)Mn ( g/mol )PDI
Grubbs I100:1CH2Cl2180--
Grubbs II100:1CH2Cl216827001.8
Grubbs II100:1CH2Cl2187527001.7
Grubbs III100:1CH2Cl2191156001.6
Grubbs III100:1THF194148002.1

This data is based on research findings and illustrates the effect of different catalysts and reaction conditions on the ROMP of this compound. acs.org

The successful polymerization of this compound demonstrates its potential as a sustainable precursor for the production of ROMP-based materials. acs.org The ability to generate high molecular weight polymers from this biorenewable monomer opens avenues for the development of new materials with potentially unique properties and applications.

Polymerization Chemistry of Apopinene

Ring-Opening Metathesis Polymerization (ROMP) of Apopinene

ROMP of cyclic olefins is a chain-growth polymerization driven by the release of ring strain. youtube.com20.210.105ilpi.comwikipedia.orglibretexts.org While this compound's ring strain is lower than that of highly strained monomers like norbornene, it is sufficient to facilitate ROMP when appropriate catalysts are employed. acs.orggoogle.com20.210.105ilpi.com The reaction of this compound with suitable metathesis catalysts yields unsaturated open-chain polymers with double bonds in their backbone and retaining the cyclobutane (B1203170) ring structure from the monomer. google.comyoutube.comlibretexts.org

Catalyst Systems for this compound ROMP

The successful ROMP of this compound relies on the use of specific transition metal catalysts, with ruthenium-based systems being particularly effective. technologypublisher.comacs.orggoogle.comevitachem.com

Ruthenium-based metathesis catalysts are widely utilized in ROMP due to their tolerance of various functional groups and relatively high stability. google.comyoutube.comwikipedia.orglibretexts.orgacs.org this compound has been shown to react effectively with ruthenium-based metathesis catalysts to produce polymers. technologypublisher.comacs.orgevitachem.com The choice of ruthenium catalyst significantly impacts the polymerization outcome, including molecular weight and polydispersity. google.com

Grubbs' catalysts, a well-known class of ruthenium-based metathesis catalysts, have been specifically investigated for the ROMP of this compound. technologypublisher.comgoogle.comevitachem.com Bench-scale proof of concept reactions have been performed using Grubbs I, II, and III catalysts. technologypublisher.com

Studies have shown varying degrees of success depending on the specific Grubbs catalyst generation used. Grubbs III catalyst has demonstrated notable effectiveness, leading to significant improvements in polymerization. google.com Under optimized conditions, using Grubbs III catalyst, this compound has been polymerized to yield polymers with molecular weights up to 15,600 g/mol and relatively low polydispersity indices (PDIs) of 1.6. acs.orggoogle.com This molecular weight corresponds to approximately 127 monomer units. acs.orggoogle.com

In contrast, Grubbs II and Hoveyda-Grubbs II catalysts also facilitated this compound polymerization, but the resulting polymers generally exhibited lower molecular weights (ranging from 1100 to 2500 g/mol ) and higher PDIs. google.com This suggests that with these catalysts, the propagation rate may be faster than the initiation rate, leading to broader molecular weight distributions. google.com Polymers generated using Grubbs-type catalysts from this compound predominantly contain trans-configured carbon-carbon double bonds in the polymer backbone. google.com

Here is a summary of representative polymerization data using different Grubbs catalysts:

CatalystSolventMolecular Weight ( g/mol )PDIMonomer Units (approx.)Predominant StereochemistryReference
Grubbs IIIDCM15,6001.6127trans google.com
Grubbs IIITHF15,6002.1127trans google.com
Grubbs IINot specified1100 - 2500High9 - 20trans google.com
Hoveyda-Grubbs IINot specified1100 - 2500High9 - 20trans google.com
Grubbs INot specified1100 - 2500High9 - 20trans google.com

Note: "High" PDI indicates values significantly greater than 1.6.

Reaction Mechanisms of this compound ROMP

The mechanism of ROMP generally involves a catalytic cycle initiated by the reaction of the metal alkylidene catalyst with the cyclic olefin monomer. youtube.com20.210.105wikipedia.orglibretexts.orgnumberanalytics.com

A key factor enabling this compound's participation in ROMP, unlike α-pinene, is its reduced steric hindrance. technologypublisher.comacs.orggoogle.comresearchgate.net The congested trisubstituted olefin in α-pinene significantly hampers the initiation and propagation steps of metathesis polymerization. google.com By removing the vinylic methyl substituent, this compound presents a less sterically demanding olefin for the catalyst to interact with. technologypublisher.comgoogle.comresearchgate.net

Computational studies on the ROMP of α-pinene predicted that the metal center would preferentially initiate at the more sterically hindered position. google.com Interestingly, experimental results for this compound ROMP demonstrate the same regioselectivity during the initiation step as predicted for α-pinene, despite the structural differences and reduced steric bulk in this compound. google.com Initiation of this compound ROMP can occur at either of two positions on the double bond, leading to the formation of different metallacarbene intermediates. google.com This regioselectivity at the initiation stage contributes to the potential for varying connectivity patterns within the growing polymer chains. google.com

Following initiation, the polymerization proceeds through propagation steps. youtube.com20.210.105libretexts.orgnumberanalytics.com In each propagation step, the propagating metallacarbene chain end reacts with another monomer molecule via a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. youtube.com20.210.105wikipedia.orglibretexts.orgnumberanalytics.com This intermediate then undergoes a cycloreversion reaction, opening the ring of the newly incorporated monomer and generating a new, elongated metallacarbene chain end, which can then react with another monomer. youtube.com20.210.105libretexts.orgnumberanalytics.com

The regioselectivity observed during the initiation phase is assumed to persist throughout the propagation steps as new monomer units are added to the growing polymer chain. google.com This intrinsic selectivity, coupled with the asymmetry of the this compound monomer, leads to the formation of polymers with varying head-to-tail combinations and connectivity patterns. google.com The repetition of these propagation steps results in the formation of long polymer chains. youtube.com20.210.105libretexts.orgnumberanalytics.com ROMP of this compound has been shown to yield polymers with molecular weights ranging from 1100 to 15,600 g/mol , corresponding to polymer chains composed of approximately 9 to 127 this compound monomer units. technologypublisher.comacs.orggoogle.com The resulting poly(this compound) structure contains both alkene moieties (from the opened ring) and intact cyclobutane rings in its backbone, offering opportunities for post-polymerization functionalization. google.com

Stereochemical Control and trans-Selectivity in Polymer Backbone

The ring-opening metathesis polymerization of this compound using ruthenium-based metathesis catalysts can yield polymers with controlled stereochemistry. Studies have shown that this compound reacts with these catalysts to provide polymers with a high trans- selectivity, in some cases resulting in an all-trans polymer acs.orgresearchgate.netresearchgate.net. The reaction conditions and the choice of catalyst can influence the ratio of cis- and trans-configured monomeric linkages within the polymer backbone google.comresearchgate.net. This ability to control the stereochemistry, particularly favoring the trans configuration, is a significant aspect of this compound polymerization google.comresearchgate.netresearchgate.netacs.org.

Copolymerization Studies Involving this compound

While the provided information primarily focuses on the homopolymerization of this compound, the potential for copolymerization studies involving this compound is implied by its use as a biorenewable monomer in ROMP, a technique often applied to copolymerization to tailor material properties google.comugent.beresearchgate.netacs.org. Copolymerization allows for the incorporation of different monomeric units into the polymer chain, leading to materials with varied properties ugent.beacs.org. Although specific examples of this compound copolymerization are not detailed in the immediate search results, the broader context of ROMP and the interest in bio-based polymers suggest this as a relevant area of research for this compound ugent.beresearchgate.net.

Post-Polymerization Functionalization of this compound-Derived Polymers

The presence of both alkene and cyclobutane substructures within the backbone of polymers derived from this compound ROMP provides versatile opportunities for post-polymerization modification google.com.

Chemical Transformations of Alkene and Cyclobutane Substructures

The alkene moieties in the polymer backbone are amenable to various chemical transformations google.com. Examples of potential functionalization reactions include reduction, dihydroxylation, halogenation, and epoxidation google.com. These reactions can introduce new functional groups onto the polymer chain, leading to novel polymer structures with tailored properties google.com. The cyclobutane ring adjacent to the alkene also presents opportunities for modification google.com. For instance, treatment with an acid catalyst can induce fragmentation of the cyclobutane ring google.com.

Cross-linking and Hydrogenation of Polyalkene Products

Further reactions of the resulting polyalkene product from this compound polymerization can include cross-linking and hydrogenation google.com. Cross-linking can be achieved by treating the polymer with an acid catalyst, which generates a carbocation that can fragment the cyclobutane ring, forming a tertiary carbocation google.com. This cation can then react with the alkene moiety of another polymer chain, creating cross-links google.com. Hydrogenation, the process of adding hydrogen to the alkene double bonds, can also be performed on the polyalkene product google.com. This transformation can alter the properties of the polymer, such as its thermal and mechanical characteristics google.commdpi.com.

Advanced Chemical Transformations and Reactivity of Apopinene

Hydrogenation Reactions of Apopinene

Hydrogenation of this compound involves the addition of hydrogen to the carbon-carbon double bond, typically in the presence of a catalyst, leading to the formation of dihydrothis compound. This reaction saturates the double bond, altering the physical and chemical properties of the molecule.

Research has explored the hydrogenation of (+)-apopinene using various palladium catalysts, including Pd-on-alumina and Pd-Si glasses. osti.gov These studies have demonstrated that the hydrogenation process can be used to characterize catalytic surfaces, revealing features not easily accessible by other techniques. osti.gov For instance, the hydrogenation and isomerization of (+)-apopinene with deuterium (B1214612) gas over palladium catalysts have provided insights into the nature of the catalytic sites. osti.gov The reaction involves the injection of this compound onto a pretreated palladium catalyst, followed by shaking the reaction vessel under a deuterium atmosphere. osti.gov Analysis of the reaction mixture by gas chromatography (GC) allows for the determination of the extent of hydrogenation and the separation of remaining this compound for optical analysis. osti.gov

The hydrogenation of this compound has also been explored in the context of generating high-density biofuels from bio-based substrates like myrtenal (B1677600), from which this compound can be readily synthesized. greencarcongress.com Catalytic decarbonylation of myrtenal followed by hydrogenation is a method to produce dihydrothis compound. evitachem.com This highlights the role of hydrogenation in transforming this compound into saturated derivatives with potential fuel applications. greencarcongress.com

Studies on the hydrogenation, racemization, and exchange of (+)-apopinene on platinum, rhodium, and palladium catalysts have also been conducted, suggesting a possible greencarcongress.comevitachem.com-sigmatropic shift occurring during these processes. acs.org

Cyclopropanation Reactions of this compound

Cyclopropanation reactions involve the addition of a carbene or carbenoid species across a carbon-carbon double bond, resulting in the formation of a cyclopropane (B1198618) ring. This transformation increases the ring strain within the molecule and introduces a new three-membered ring.

This compound's olefinic double bond is a potential site for cyclopropanation. Research has shown that Simmons-Smith cyclopropanation of this compound generates exo-(1R,2R)-7,7-dimethyltricyclo[4.1.1.0]octane, also referred to as cyclopropanated this compound (CPA). greencarcongress.com This reaction, typically employing diiodomethane (B129776) and a zinc-copper couple, adds a methylene (B1212753) group across the double bond. masterorganicchemistry.comwikipedia.org

The cyclopropanation of this compound has been investigated as a route to synthesize high-density fuel molecules from bio-based sources. greencarcongress.comadvancedbiofuelsusa.info Cyclopropanated this compound (CPA) has been synthesized and evaluated for fuel properties such as density, heat of combustion, and low-temperature viscosity. greencarcongress.com The resulting tricyclic compound exhibits high density and ring strain from the fused cyclopropane and bridging cyclobutane (B1203170) rings, contributing to a high net heat of combustion. greencarcongress.com

Other Functionalization Reactions of the Bicyclic Framework

Beyond hydrogenation and cyclopropanation of the double bond, the bicyclic framework of this compound can undergo other functionalization reactions. These reactions can introduce various functional groups, modifying the molecule's properties and expanding its synthetic utility.

A significant transformation involving this compound's bicyclic structure is ring-opening metathesis polymerization (ROMP). evitachem.comgoogle.comtechnologypublisher.comacs.org this compound reacts with ruthenium-based metathesis catalysts, such as Grubbs' catalyst, to form polymers. evitachem.comgoogle.comtechnologypublisher.com This process involves the breaking and reforming of carbon-carbon double bonds, leading to the formation of long-chain polyalkene products. evitachem.com ROMP of this compound can yield polymers with controlled molecular weights and polydispersity indices. google.comtechnologypublisher.comacs.org For example, polymers with molecular weights ranging from 1100 to 15,600 g/mol have been reported. google.comtechnologypublisher.comacs.org The reaction conditions, including the choice of catalyst and solvent, can influence the polymer's characteristics, such as the configuration of the resulting carbon-carbon double bonds (e.g., all trans-configured). google.com

Functional groups can also be introduced to the this compound monomer itself before polymerization, leading to novel polymers with diverse functionalities. google.com Allylic oxidation of this compound, for instance, can prepare substrates that can be further derivatized using standard reactions like esterification. google.com The potential for introducing various substituents is primarily limited by the reactivity of this compound and the availability of suitable reagents. google.com

While the provided search results primarily highlight ROMP and modifications related to the double bond and its immediate vicinity, the bicyclic nature of this compound suggests potential for other reactions targeting the saturated rings, such as oxidation, halogenation, or reactions involving the methyl groups, depending on the specific reaction conditions and catalysts employed. However, detailed research findings on these specific transformations of this compound's saturated bicyclic framework were not extensively covered in the provided snippets, aside from those directly impacting the double bond or leading to ring-opening polymerization.

Mechanistic Studies of this compound Reactivity in Organic Syntheses

Mechanistic studies provide crucial insights into the step-by-step processes and transition states involved in this compound's reactions, aiding in the optimization of reaction conditions and the design of new transformations.

In the context of hydrogenation, mechanistic studies have explored the interaction of this compound with metal catalysts like palladium. osti.govacs.org These studies often involve using deuterium gas to trace the reaction pathway and understand the nature of the active sites on the catalyst surface. osti.gov The hydrogenation and isomerization of this compound on platinum, rhodium, and palladium catalysts have suggested complex mechanisms, potentially involving rearrangements like the greencarcongress.comevitachem.com-sigmatropic shift. acs.org

For cyclopropanation, the Simmons-Smith reaction with this compound proceeds via a carbenoid intermediate, typically iodomethylzinc iodide. masterorganicchemistry.comwikipedia.org The addition of the methylene group to the double bond is generally considered to be stereospecific and proceeds through a concerted syn addition mechanism. masterorganicchemistry.comwikipedia.org

Mechanistic investigations of this compound's reactivity in ring-opening metathesis polymerization (ROMP) are particularly important. The mechanism involves the interaction of this compound's double bond with a metal alkylidene catalyst (e.g., ruthenium-carbene). evitachem.comtechnologypublisher.com The reaction proceeds through a series of steps including initiation, where the catalyst activates the double bond, and propagation, where the opened double bond reacts with another monomer. evitachem.com The efficiency and selectivity of ROMP are highly dependent on the nature of the catalyst. evitachem.com Studies have examined the role of different ruthenium-based catalysts, such as Grubbs' catalysts, and their influence on factors like polymerization rate, molecular weight, and stereochemistry (e.g., formation of trans double bonds). google.comtechnologypublisher.comacs.org Computational studies have also been employed to understand the transition states and energy profiles of metathesis reactions involving similar bicyclic olefins, highlighting the importance of steric factors in both the catalyst and the monomer. researchgate.net The strained nature of the bicyclic ring system in this compound contributes to its reactivity in ROMP. researchgate.net

Understanding these mechanisms is vital for controlling the outcome of this compound transformations and for developing new synthetic routes to valuable compounds and materials.

Computational Chemistry and Theoretical Studies of Apopinene

Molecular Structure Modeling and Reactivity Predictions

Molecular structure modeling of apopinene, a bicyclic monoterpene, provides a foundation for understanding its physical and chemical behavior. Computational methods, including molecular mechanics and ab initio calculations, have been applied to determine the conformations and predict properties such as chemical shifts nih.gov. These studies help in establishing the preferred spatial arrangement of atoms in this compound, which is essential for predicting how it will interact with other molecules or catalysts.

Predicting the reactivity of this compound involves assessing the likelihood and nature of chemical transformations it might undergo. Computational approaches can evaluate factors such as electron distribution, steric accessibility, and bond energies to identify potential reaction sites and predict reactivity trends epa.govoptibrium.commit.edu. In the context of ring-opening metathesis polymerization (ROMP), computational studies comparing this compound with related compounds like α-pinene have investigated the influence of structural differences, such as the absence of a vinylic methyl group in this compound, on its reactivity towards polymerization catalysts google.comresearchgate.netacs.org. These studies suggest that reduced steric hindrance in this compound may facilitate initiation and polymerization compared to α-pinene google.com.

Prediction of Reaction Pathways and Energetics (e.g., Strain Enthalpy)

Computational methods are invaluable for mapping out potential reaction pathways and determining the associated energetics, including activation energies and reaction enthalpies. For this compound, understanding its strain enthalpy is particularly relevant, as ring strain can be a driving force for reactions like ROMP google.comosti.gov.

Studies have calculated the strain enthalpy of this compound using computational methods, often in comparison to other cyclic olefins like α-pinene and norbornene google.com. For instance, a calculated strain enthalpy of 8.1 kcal·mol⁻¹ for this compound has been reported, compared to 4.6 kcal·mol⁻¹ for α-pinene under the same conditions, and significantly lower than that of norbornene (23.9 kcal·mol⁻¹) google.com. These calculations are typically performed using methods involving homodesmic reactions to balance the types of bonds and atoms on both sides of the equation, allowing for the isolation and calculation of strain energy anu.edu.auosti.gov.

Predicting reaction pathways involves identifying transition states and intermediates along the reaction coordinate fiveable.mersc.orgnih.govims.ac.jp. Computational studies on the ROMP of this compound have explored potential initiation pathways, considering the different positions where a metal carbene catalyst can add to the double bond google.com. These calculations help in understanding the regioselectivity of the polymerization process google.com.

Catalyst-Substrate Interactions in this compound-Mediated Processes

Computational chemistry provides tools to investigate the interactions between catalysts and this compound at a molecular level. This is particularly important in catalyzed reactions like ROMP, where the efficiency and selectivity of the process are heavily dependent on how the catalyst interacts with the monomer acs.org.

Studies involving ruthenium-based metathesis catalysts and pinene derivatives, including this compound, have utilized computational methods like Density Functional Theory (DFT) to gain insights into the catalyst-substrate complex formation and the subsequent reaction steps researchgate.netacs.org. These calculations can help elucidate the factors influencing catalyst activity and stereoselectivity, such as steric and electronic effects acs.org. For example, computational studies have examined the relative stabilities and reactivities of different metallacarbene intermediates formed during the metathesis reaction acs.org.

While specific detailed data tables on this compound-catalyst interactions from computational studies were not extensively found, the research indicates that computational modeling supports the understanding of key design features and mechanistic attributes in this compound ROMP catalyzed by ruthenium complexes researchgate.net.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as ab initio and DFT methods, are fundamental for a detailed understanding of reaction mechanisms at the electronic level fiveable.mersc.orgnih.govnih.gov. These calculations can provide insights into bond breaking and formation processes, charge distribution, and the nature of transition states fiveable.menih.gov.

For this compound, quantum chemical calculations have been applied to study aspects of its reactivity, particularly in the context of polymerization and related transformations researchgate.netacs.org. While much of the detailed quantum chemical work in the provided sources focuses on α-pinene due to its higher natural abundance and related atmospheric chemistry studies nih.govchemrxiv.orgnsf.govbatistalab.com, the principles and methods are applicable to this compound.

These calculations can help to:

Determine the electronic structure of this compound and reaction intermediates.

Calculate activation barriers for elementary reaction steps, providing insight into reaction rates.

Elucidate the influence of substituents and catalyst structure on the reaction pathway and outcome acs.org.

Investigate the potential energy surface of reactions involving this compound fiveable.menih.gov.

The application of quantum chemical calculations to this compound-mediated processes contributes to a deeper mechanistic understanding, which is crucial for optimizing reaction conditions and designing new catalytic systems rsc.orgnih.gov.

Apopinene As a Biorenewable Chemical Platform

Sustainable Production Routes from Naturally Abundant Precursors

Apopinene can be sustainably produced from naturally abundant and inexpensive precursors, primarily α-pinene and myrtenal (B1677600). google.comacs.orgtechnologypublisher.com α-Pinene is the most abundant monoterpene found in nature and is readily extracted from renewable feedstocks such as pine trees. google.comtechnologypublisher.comrsc.org Myrtenal is also a naturally occurring compound derived from sources like pine trees and serves as a sustainable feedstock. evitachem.comgoogle.comgoogleapis.com

One established route for this compound synthesis from α-pinene involves a two-step process. This begins with the allylic oxidation of α-pinene using selenium dioxide to yield myrtenal. google.comacs.orgresearchgate.net Subsequently, myrtenal undergoes palladium-catalyzed decarbonylation to produce this compound. google.comacs.orgresearchgate.net Alternatively, myrtenal can be utilized as a more direct precursor, undergoing catalytic decarbonylation in a single step to yield this compound. evitachem.comgoogle.comacs.orggoogleapis.com These routes highlight the potential for producing this compound from readily available and renewable biomass resources.

Role in Bio-based Polymer Materials Development

This compound has demonstrated significant potential as a biorenewable monomer for the development of sustainable polymer materials. google.comacs.orggoogleapis.com It is particularly noted for its ability to undergo ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers. evitachem.comacs.orgtechnologypublisher.comresearchgate.netacs.org

Investigations into the ROMP of this compound using ruthenium-based metathesis catalysts have shown promising results. acs.orgtechnologypublisher.comresearchgate.netacs.org This polymerization can yield polymers with molecular weights ranging from 1100 to 15,600 g/mol . acs.orgtechnologypublisher.comresearchgate.net The polydispersity index (PDI) of these polymers can be as low as 1.6, indicating a relatively narrow molecular weight distribution. acs.orgtechnologypublisher.com The resulting polymer structure can be predominantly all trans. acs.orgtechnologypublisher.com

Unlike its precursor α-pinene, which is generally not suitable for ROMP due to steric hindrance from a methyl substituent on the olefin technologypublisher.comacs.org, this compound lacks this substituent, making it amenable to this type of polymerization. technologypublisher.com The ROMP of this compound, however, is complicated by its inherent asymmetry, which can lead to various head-tail arrangements within the polymer chain. google.comgoogleapis.com

The ability of this compound to participate in ROMP allows for the creation of novel materials with properties that can be tailored for specific applications. evitachem.com As a sustainable feedstock derived from natural sources, this compound can contribute to the production of biodegradable plastics and other materials, serving as an eco-friendly alternative to polymers derived from petroleum. evitachem.com Grubbs catalysts, including the first, second, and third generations, have been explored for the ROMP of this compound. evitachem.comtechnologypublisher.comresearchgate.netresearchgate.netacs.org

Research Findings on this compound ROMP:

Catalyst TypeMolecular Weight Range ( g/mol )Polydispersity Index (PDI)Polymer Microstructure
Ruthenium-based metathesis1100 - 15,600As low as 1.6All trans observed

Potential as a Precursor for High-Density Biofuels

Terpenes, characterized by their cyclic structures, are recognized for their high energy density, making them suitable as raw materials for renewable fuels with high energy density. osti.govresearchgate.netmdpi.com While α-pinene and other terpenes like β-pinene, camphene, and limonene (B3431351) have been investigated as precursors for high-density biofuels through processes like dimerization, hydrogenation, and cyclopropanation osti.govresearchgate.netmdpi.comresearchgate.net, the direct role of this compound specifically as a precursor for high-density biofuels is less extensively documented in the provided search results compared to its application in polymers.

Myrtenal, a natural precursor to this compound, has been studied for the synthesis of high-density biosynthetic fuels. researchgate.net Additionally, the catalytic decarbonylation of myrtenal to produce this compound, followed by hydrogenation to yield dihydrothis compound, has been noted, highlighting this compound's versatility as a building block for further chemical transformations. evitachem.com This suggests a potential indirect role for this compound in the production of fuel components, although the primary focus in the literature appears to be on the dimerization or other modifications of its pinene precursors or myrtenal for high-density fuel applications. osti.govresearchgate.netmdpi.comresearchgate.net

Q & A

Q. Q1: What are the established synthetic pathways for Apopinene, and how can their efficiency be experimentally validated?

Methodological Answer: this compound (C10H16) is commonly synthesized via catalytic isomerization of α-pinene derivatives. A validated approach involves using Grubbs catalysts (e.g., ruthenium-based complexes) under inert conditions, as demonstrated in Eq. 57 . To assess efficiency:

  • Monitor reaction progress via gas chromatography (GC) with flame ionization detection.
  • Calculate yield using internal standards (e.g., n-dodecane).
  • Compare turnover numbers (TON) across catalyst batches.
    Example Data Table:
CatalystTemperature (°C)Time (h)Yield (%)TON
Grubbs I80678420
Grubbs II80485580

Q. Q2: Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

Methodological Answer: Combine NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity:

  • ¹H NMR : Identify proton environments (e.g., vinyl protons at δ 5.2–5.6 ppm).
  • ¹³C NMR : Resolve quaternary carbons (e.g., bridgehead carbons at δ 35–40 ppm).
  • IR : Detect C=C stretching vibrations (~1640 cm⁻¹).
    For quantitative purity, use HPLC-MS with a chiral column to separate enantiomers .

Advanced Research Questions

Q. Q3: How can mechanistic studies resolve contradictions in this compound’s catalytic cyclization pathways?

Methodological Answer: Conflicting reports on cyclization mechanisms (e.g., carbocation vs. metallocycle intermediates) require:

  • Kinetic isotope effects (KIE) : Compare k_H/k_D for proton-transfer steps.
  • DFT calculations : Model transition states (e.g., B3LYP/6-311+G(d,p)) to identify energetically favorable pathways.
  • In situ Raman spectroscopy : Track catalyst coordination changes during reaction .
    Apply FINER criteria: Ensure feasibility by aligning computational models with experimental data .

Q. Q4: What strategies optimize this compound’s stability in long-term storage for pharmacological assays?

Methodological Answer: Degradation pathways (e.g., oxidation, dimerization) can be mitigated via:

  • Accelerated aging tests : Expose samples to 40°C/75% RH for 6 months; analyze degradation products via LC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) and store under argon.
  • Periodic NMR validation : Compare initial/final spectra for structural integrity .

Q. Q5: How can researchers design controlled experiments to evaluate this compound’s bioactivity against related terpenes?

Methodological Answer: Use the P-E/I-C-O framework :

  • Population (P) : Cancer cell lines (e.g., HeLa).
  • Exposure (E) : this compound vs. α-pinene at 10–100 μM.
  • Comparison (C) : Untreated controls + positive controls (e.g., paclitaxel).
  • Outcome (O) : IC50 values from MTT assays.
    Example Data Table:
CompoundIC50 (μM)Selectivity Index (Normal vs. Cancer)
This compound12.38.2
α-Pinene45.62.1

Methodological & Analytical Questions

Q. Q6: What statistical approaches are recommended for reconciling discrepancies in this compound’s thermodynamic data?

Methodological Answer: For conflicting ΔG values (e.g., from calorimetry vs. computational estimates):

  • Perform Bland-Altman analysis to assess measurement agreement.
  • Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature).
  • Cross-validate with ab initio calculations (e.g., Gaussian09 at MP2/cc-pVTZ level) .

Q. Q7: How should researchers structure a literature review to identify gaps in this compound’s applications?

Methodological Answer: Follow systematic review protocols :

Search databases (SciFinder, PubMed) using keywords: "this compound synthesis," "bioactivity," "catalysis."

Filter by publication date (last 10 years) and peer-reviewed status.

Map findings via PRISMA flowchart to exclude non-relevant studies.

Use VOSviewer to visualize research clusters (e.g., medicinal vs. materials chemistry).

Data Presentation & Validation

Q. Q8: What are best practices for presenting this compound’s spectroscopic data in publications?

Methodological Answer:

  • NMR : Include full spectra in supplements; report coupling constants (J) to ±0.1 Hz.
  • X-ray crystallography : Deposit CIF files in Cambridge Structural Database (CSD); annotate bond lengths/angles.
  • Tables : Highlight key data (e.g., optical rotation, melting point) in the main text .

Q. Q9: How can computational models be validated against experimental this compound data?

Methodological Answer:

  • Compare calculated vs. observed NMR chemical shifts (mean absolute error < 0.5 ppm).
  • Validate reaction energetics via microkinetic modeling (e.g., CatMAP for catalytic cycles).
  • Use leave-one-out cross-validation to assess predictive accuracy .

Q. Q10: What ethical guidelines apply to publishing conflicting this compound data?

Methodological Answer:

  • Disclose all raw data in repositories (e.g., Zenodo) for transparency.
  • Discuss limitations in the "Methods" section (e.g., instrument precision).
  • Cite prior work objectively; avoid selective referencing to favor hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.